molecular formula C22H22N2O3S2 B290251 ethyl 4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate

ethyl 4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate

Cat. No. B290251
M. Wt: 426.6 g/mol
InChI Key: NRTJQOFWXCZPGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate is a synthetic compound that has been of increasing interest to the scientific community due to its potential applications in various fields. This compound, also known as DMQD-PhNO2, has been studied for its ability to act as a fluorescent probe, as well as its potential use as a therapeutic agent.

Mechanism of Action

The mechanism of action of ethyl 4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate is not fully understood. However, it is believed that the compound may act by inhibiting the activity of certain enzymes or proteins involved in cell growth and division.
Biochemical and Physiological Effects:
ethyl 4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate has been shown to exhibit cytotoxic effects on cancer cells, as well as anti-inflammatory properties. In addition, the compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of ethyl 4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate is its high sensitivity and selectivity towards certain biomolecules, which makes it a promising tool for imaging and detecting biological processes. However, one limitation of the compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on ethyl 4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate. One potential area of investigation is the development of new methods for synthesizing the compound, which may improve its purity and yield. In addition, further studies are needed to fully understand the mechanism of action of ethyl 4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate, as well as its potential applications in drug delivery and therapeutics. Finally, future research may focus on optimizing the structure of ethyl 4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate to improve its selectivity and efficacy.

Synthesis Methods

The synthesis of ethyl 4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate involves the reaction of 4-amino-N-(4-ethoxyphenyl)benzamide with 8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione in the presence of a base. This reaction results in the formation of ethyl 4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate, which can be purified through recrystallization.

Scientific Research Applications

Ethyl 4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate has been studied for its potential applications in various fields, including bioimaging, drug delivery, and therapeutics. As a fluorescent probe, ethyl 4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate has been shown to exhibit high sensitivity and selectivity towards certain biomolecules, making it a promising tool for imaging and detecting biological processes. In addition, ethyl 4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate has been investigated for its potential use as a therapeutic agent due to its ability to inhibit the growth of cancer cells.

properties

Molecular Formula

C22H22N2O3S2

Molecular Weight

426.6 g/mol

IUPAC Name

ethyl 4-[(8-methoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)amino]benzoate

InChI

InChI=1S/C22H22N2O3S2/c1-5-27-21(25)13-6-8-14(9-7-13)23-20-18-16-12-15(26-4)10-11-17(16)24-22(2,3)19(18)28-29-20/h6-12,24H,5H2,1-4H3

InChI Key

NRTJQOFWXCZPGT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2C3=C(C(NC4=C3C=C(C=C4)OC)(C)C)SS2

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2C3=C(C(NC4=C3C=C(C=C4)OC)(C)C)SS2

Origin of Product

United States

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